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molecular formula C8H8FNO3 B8443480 1-Fluoro-2-(methoxymethyl)-4-nitrobenzene

1-Fluoro-2-(methoxymethyl)-4-nitrobenzene

Cat. No. B8443480
M. Wt: 185.15 g/mol
InChI Key: XHTOCUBLUPKBTM-UHFFFAOYSA-N
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Patent
US08198267B2

Procedure details

30 g (128 mmol) of the compound from example 26A are dissolved in 1.3 l of anhydrous toluene and admixed with 45 g (192 mmol) of silver(I) oxide and 24.6 g (769 mmol) of anhydrous methanol. The mixture is heated to 60° C. for 16 h. It is then allowed to cool and filtered through silica gel. The product is fractionally eluted with a gradient of cyclohexane and 25:1 cyclohexane/ethyl acetate. The product fractions are concentrated to dryness under reduced pressure and dried under reduced pressure. This affords 17 g (72% of theory) of the desired product.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Quantity
45 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[F:12].[CH3:13][OH:14]>C1(C)C=CC=CC=1.[Ag-]=O>[F:12][C:4]1[CH:5]=[CH:6][C:7]([N+:9]([O-:11])=[O:10])=[CH:8][C:3]=1[CH2:2][O:14][CH3:13]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrCC1=C(C=CC(=C1)[N+](=O)[O-])F
Name
Quantity
1.3 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
24.6 g
Type
reactant
Smiles
CO
Step Three
Name
Quantity
45 g
Type
catalyst
Smiles
[Ag-]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered through silica gel
WASH
Type
WASH
Details
The product is fractionally eluted with a gradient of cyclohexane and 25:1 cyclohexane/ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The product fractions are concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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